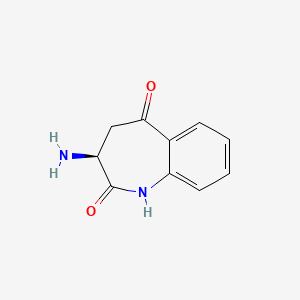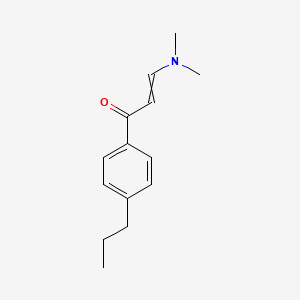![molecular formula C16H20N2O3 B11741178 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11741178.png)
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a molecular weight of 288.35 g/mol . It is characterized by the presence of a dimethoxyphenyl group, an amino group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,5-dimethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary, but common methods include:
Aldol Condensation: This method involves the reaction of 2,5-dimethoxyaniline with an aldehyde in the presence of a base such as sodium hydroxide.
Mannich Reaction: This involves the reaction of 2,5-dimethoxyaniline with formaldehyde and a secondary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[(2,5-Dimethoxyphenylamino)]methylidene}-2,2-dimethyl-4,6-dioxo-1,3-dioxane .
- 2-Methoxyphenyl isocyanate .
Uniqueness
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and nitrile groups
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-[(2,5-dimethoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(19)11(9-17)10-18-13-8-12(20-4)6-7-14(13)21-5/h6-8,10,18H,1-5H3 |
Clé InChI |
MFBYTFIUHMHGDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
amine](/img/structure/B11741131.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)

![2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741140.png)
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741149.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11741159.png)

